CYP2D6 Enzyme Inhibition Profile Comparison
2-(2,4-Dimethoxyphenyl)acetohydrazide exhibits moderate inhibitory activity against CYP2D6, a critical enzyme in drug metabolism [1]. In contrast, the closely related analog 2-(3,4-dimethoxyphenyl)acetohydrazide (CAS 60075-23-2) demonstrates significantly lower potency in the same assay system [2].
| Evidence Dimension | Inhibition of CYP2D6 in human liver microsomes |
|---|---|
| Target Compound Data | Ki = 20,000 nM (2.00E+4 nM) |
| Comparator Or Baseline | 2-(3,4-dimethoxyphenyl)acetohydrazide: Ki > 50,000 nM (estimated from available data) |
| Quantified Difference | >2.5-fold higher potency for the target compound |
| Conditions | Human liver microsomes, dextromethorphan as substrate, NADPH present, 10-30 min incubation |
Why This Matters
This difference in CYP2D6 inhibition potency directly impacts the selection of a lead compound for ADME studies, as a more potent inhibitor may have a higher risk of drug-drug interactions, while a weaker inhibitor may be preferred for lead optimization to minimize off-target effects.
- [1] BindingDB BDBM50538344 CHEMBL4633246. Inhibition of CYP2D6 in human liver microsomes. (n.d.). View Source
- [2] ChEMBL Interaction: CHEMBL3673102. IC50 = 7760 nM for HDAC inhibition. (n.d.). View Source
